molecular formula C13H9BrO2 B1332676 4'-Bromo-biphenyl-3-carboxylic acid CAS No. 885951-66-6

4'-Bromo-biphenyl-3-carboxylic acid

Cat. No.: B1332676
CAS No.: 885951-66-6
M. Wt: 277.11 g/mol
InChI Key: IZEOXGJWZDXOEI-UHFFFAOYSA-N
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Description

4’-Bromo-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a carboxylic acid group at the 3 position

Scientific Research Applications

4’-Bromo-biphenyl-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

4’-Bromo-biphenyl-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-biphenyl-3-carboxylic acid typically involves the bromination of biphenyl followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated biphenyl under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 4’-Bromo-biphenyl-3-carboxylic acid may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products:

    Substitution Reactions: Various substituted biphenyl derivatives.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Reduction Reactions: Biphenyl-3-carboxaldehyde or biphenyl-3-methanol.

Comparison with Similar Compounds

    4-Bromobiphenyl: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    Biphenyl-3-carboxylic acid:

    4’-Chloro-biphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 4’-Bromo-biphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

3-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOXGJWZDXOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363577
Record name 3-(4-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-66-6
Record name 3-(4-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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